molecular formula C20H24O10 B1671513 Ginkgolide B CAS No. 15291-77-7

Ginkgolide B

Cat. No. B1671513
CAS RN: 15291-77-7
M. Wt: 424.4 g/mol
InChI Key: SQOJOAFXDQDRGF-ZMVGXLHTSA-N
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Description

Ginkgolide B is a terpene lactone and one of the main molecular forms of ginkgolides, present in Ginkgo biloba leaves. It is widely used to treat peripheral and cerebral circulation disorders .


Synthesis Analysis

The total synthesis of Ginkgolide B has been achieved by various groups . The synthesis methodologies developed in these laboratories involve the utilization of zinc-copper homoenolate and double diastereoselective intramolecular [2+2] photocycloaddition .


Molecular Structure Analysis

Ginkgolide B is a diterpenoid trilactone with six five-membered rings. It contains a spiro [4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a very specific tert-butyl group at one of the rings .


Chemical Reactions Analysis

The total synthesis of Ginkgolide B involves a series of chemical reactions, including carbon-carbon bond formation guided by the compact nature of the Ginkgolide structure . The synthesis of related compounds was also achieved .


Physical And Chemical Properties Analysis

Ginkgolide B is a white powder with a molecular formula of C20H24O10 and a molecular weight of 424.4 . Its solubility and bioavailability are the most important factors affecting its druggability .

Mechanism of Action

Target of Action

Ginkgolide B has been found to target and inhibit Creatine Kinase B (CKB) . CKB plays a crucial role in cellular energy metabolism, and its inhibition by Ginkgolide B has been linked to the compound’s therapeutic effects . Additionally, Ginkgolide B is known to function as a selective antagonist of glycine receptors and a potent antagonist of platelet-activating factor (PAF) .

Mode of Action

Upon binding to its targets, Ginkgolide B exerts various effects. For instance, when it binds to the G-protein-coupled receptor, it activates adenyl cyclase, leading to an increase in cAMP levels . As a PAF antagonist, Ginkgolide B inhibits the action of PAF, a potent inducer of platelet aggregation .

Biochemical Pathways

Ginkgolide B affects several biochemical pathways. It has been found to inhibit CKB, which subsequently promotes angiogenesis through the CCT/TRiC-SK1 axis . Additionally, Ginkgolide B is involved in the regulation of neurotransmitters such as glutamate and dopamine . It also influences the inflammatory process .

Pharmacokinetics

The pharmacokinetics of Ginkgolide B involve its absorption, distribution, metabolism, and excretion (ADME). Detailed information on these aspects is limited . It’s known that Ginkgolide B has poor water solubility, which can affect its bioavailability

Result of Action

Ginkgolide B has been shown to exert a number of beneficial effects at the molecular and cellular levels. These include anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects . It has been found to reduce infarct size, brain edema, and enhance neuronal survival in stroke models . Moreover, it regulates neurotransmitter levels, ion balance, and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects .

Action Environment

The action, efficacy, and stability of Ginkgolide B can be influenced by various environmental factors. For instance, its water solubility can be increased by salt formation, ring opening, and halogen introduction . These modifications can potentially enhance the bioavailability and efficacy of Ginkgolide B .

Safety and Hazards

Ginkgolide B should be handled with care to avoid contact with skin and eyes. It should not be inhaled, and personal protective equipment should be used when handling it .

properties

IUPAC Name

8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJOAFXDQDRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gingko lactone

CAS RN

15291-77-7
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280 °C
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Ginkgolide B?

A1: Ginkgolide B acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.

Q2: How does Ginkgolide B's antagonism of PAFR translate to its observed therapeutic effects?

A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, Ginkgolide B exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]

Q3: Does Ginkgolide B interact with other molecular targets besides PAFR?

A3: While PAFR is its primary target, research suggests Ginkgolide B may also modulate other signaling pathways, including:* PI3K/Akt pathway: Ginkgolide B has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, Ginkgolide B suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, Ginkgolide B altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]

Q4: What is the molecular formula and weight of Ginkgolide B?

A4: The molecular formula of Ginkgolide B is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]

Q5: How stable is Ginkgolide B under various conditions?

A5: Ginkgolide B exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.

Q6: Are there formulation strategies to improve Ginkgolide B's stability and bioavailability?

A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of Ginkgolide B as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]

Q7: What is known about the pharmacokinetics of Ginkgolide B?

A7: Studies in rats have shown that Ginkgolide B undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []

Q8: Are there differences in the pharmacokinetics of Ginkgolide B when administered as a monomer versus as part of a Ginkgo biloba extract?

A8: A study comparing the pharmacokinetics of Ginkgolide B monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of Ginkgolide B in rats. []

Q9: What are some of the in vitro models used to study the effects of Ginkgolide B?

A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of Ginkgolide B on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of Ginkgolide B on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of Ginkgolide B on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of Ginkgolide B against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]

Q10: What are some of the in vivo models used to assess the efficacy of Ginkgolide B?

A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of Ginkgolide B. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate Ginkgolide B's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of Ginkgolide B. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess Ginkgolide B's ability to improve neurological outcomes following ischemic stroke. []

Q11: What are the potential toxicological concerns associated with Ginkgolide B?

A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a Ginkgolide B derivative, dimethylaminoethyl ginkgolide B, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.

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